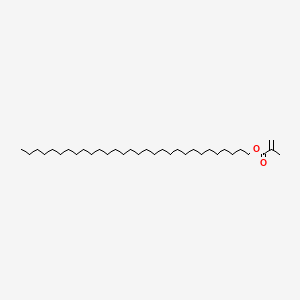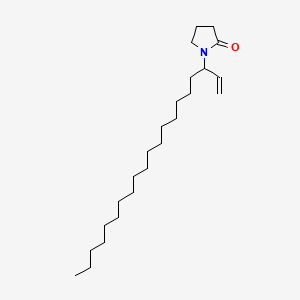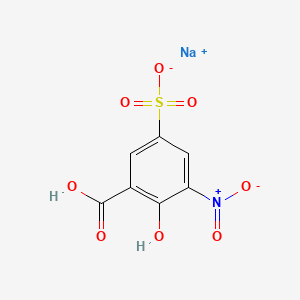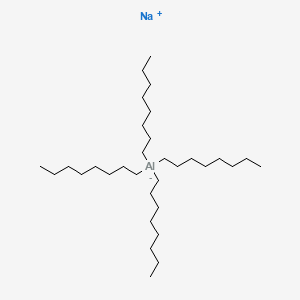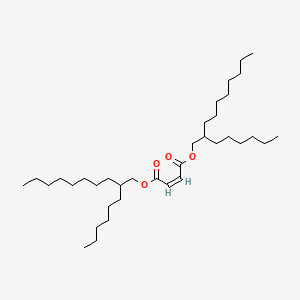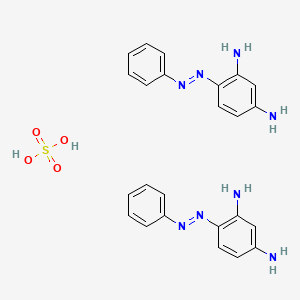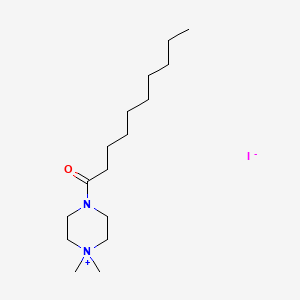
4-Decanoyl-1,1-dimethylpiperazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 126189 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of NSC 126189 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 126189.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 126189 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC 126189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 126189 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
NSC 126189 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 126189 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, NSC 126189 is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 126189 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects.
Comparison with Similar Compounds
NSC 126189 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 188491 and NSC 65346 share structural similarities with NSC 126189 but differ in their specific functional groups and biological activities.
Uniqueness: NSC 126189 is unique in its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Properties
CAS No. |
32706-01-7 |
|---|---|
Molecular Formula |
C16H33IN2O |
Molecular Weight |
396.35 g/mol |
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)decan-1-one;iodide |
InChI |
InChI=1S/C16H33N2O.HI/c1-4-5-6-7-8-9-10-11-16(19)17-12-14-18(2,3)15-13-17;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TWPYLUBMYIUQIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(=O)N1CC[N+](CC1)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)


